molecular formula C10H7F3N2O3 B13901268 (3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid

(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13901268
M. Wt: 260.17 g/mol
InChI Key: DKAAFDDOIWQHDC-SECBINFHSA-N
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Description

(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound that features a trifluoromethyl group, an indole core, and an amino acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of indole derivatives. This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, under controlled temperatures and pressures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-2-oxo-5-methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    (3R)-3-amino-2-oxo-5-chloro-1H-indole-3-carboxylic acid: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-6-5(3-4)9(14,8(17)18)7(16)15-6/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m1/s1

InChI Key

DKAAFDDOIWQHDC-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)[C@@](C(=O)N2)(C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(C(=O)N2)(C(=O)O)N

Origin of Product

United States

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